molecular formula C6H10N2O4 B8324778 N-carbamoylglutaramic acid

N-carbamoylglutaramic acid

Cat. No.: B8324778
M. Wt: 174.15 g/mol
InChI Key: LBKJJTGSZIPAFX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Systematic Nomenclature and Synonyms

N-Carbamoylglutamic acid is systematically named 2-[(aminocarbonyl)amino]pentanedioic acid under IUPAC guidelines. It belongs to the class of N-carbamoyl-α-amino acids and is stereospecifically designated as the L -enantiomer due to its biological activity. The compound is recognized by numerous synonyms across scientific literature and databases, including:

  • Carglumic acid (pharmaceutical trade name: Carbaglu)
  • 2-Ureidopentanedioic acid
  • N-Carbamoyl-L-glutamic acid
  • L-Uramidoglutaric acid

These synonyms reflect its structural relationship to glutamic acid and urea derivatives.

Molecular Formula and Weight

The molecular formula of N-carbamoylglutamic acid is C₆H₁₀N₂O₅ , with a calculated average molecular mass of 190.15 g/mol . Monoisotopic mass, derived from high-resolution mass spectrometry, is 190.058971 Da . The percent composition by element is:

Element Composition (%)
Carbon 37.90
Hydrogen 5.30
Nitrogen 14.73
Oxygen 42.07

This composition aligns with its role as a modified amino acid, incorporating a carbamoyl group (-CONH₂) at the α-amino position of glutamic acid.

Structural Isomerism and Stereochemical Configuration

N-Carbamoylglutamic acid exhibits structural isomerism due to the positional flexibility of the carbamoyl group. However, only the L -stereoisomer demonstrates biological activity as a cofactor activator of carbamoyl phosphate synthetase I (CPS I) in the urea cycle. The stereochemical configuration is defined by the S -absolute configuration at the α-carbon, confirmed via X-ray crystallography and chiral chromatography.

The molecule’s backbone consists of a five-carbon chain with two carboxylate groups (-COOH) at positions 1 and 5 and a ureido (-NHCONH₂) moiety at position 2. This arrangement facilitates hydrogen bonding and ionic interactions in enzymatic binding pockets, critical for its metabolic function.

Crystallographic Analysis and 3D Conformational Studies

Crystallographic studies of N-carbamoylglutamic acid and related enzymes reveal insights into its conformational flexibility. The compound adopts a four-layer α/β fold in enzymatic complexes, as observed in the crystal structure of Agrobacterium radiobacter N-carbamoyl-D-amino-acid amidohydrolase (D-NCAase) at 1.95 Å resolution. Key features include:

  • Two six-stranded β-sheets flanked by α-helices.
  • A solvent-exposed surface with a hydrophobic cavity near the C-terminus.
  • A catalytic cleft involving residues Cys172, Glu47, and Lys127, which stabilize the carbamoyl group via hydrogen bonding.

In isolation, the 3D conformation of N-carbamoylglutamic acid (PubChem CID: 3679006) shows intramolecular hydrogen bonds between the carbamoyl nitrogen and carboxylate oxygens, contributing to its stability in physiological conditions.

Properties

Molecular Formula

C6H10N2O4

Molecular Weight

174.15 g/mol

IUPAC Name

5-(carbamoylamino)-5-oxopentanoic acid

InChI

InChI=1S/C6H10N2O4/c7-6(12)8-4(9)2-1-3-5(10)11/h1-3H2,(H,10,11)(H3,7,8,9,12)

InChI Key

LBKJJTGSZIPAFX-UHFFFAOYSA-N

Canonical SMILES

C(CC(=O)NC(=O)N)CC(=O)O

Origin of Product

United States

Scientific Research Applications

Medical Applications

N-carbamoylglutaramic acid (NCG) is primarily recognized for its role in the treatment of metabolic disorders, particularly those involving hyperammonemia.

Treatment of N-acetylglutamate Synthase Deficiency

This compound acts as a cofactor for carbamoyl phosphate synthase 1 (CPS1), enhancing ureagenesis by activating the urea cycle. It has been approved by the US FDA and the European Medicines Agency for managing N-acetylglutamate synthase (NAGS) deficiency. Clinical studies have shown that NCG significantly reduces ammonia levels in patients with this rare disorder, allowing for increased dietary protein intake without the need for strict dietary restrictions .

Case Study: Efficacy in NAGS Deficiency

  • A retrospective study involving multiple centers demonstrated that NCG effectively reduced ammonia levels in both neonates and older patients with NAGS deficiency, suggesting its potential as a critical therapeutic agent .

Hyperammonemia in Organic Acidemias

NCG has also been shown to be effective for hyperammonemia resulting from organic acidemias, such as propionic acidemia and methylmalonic acidemia. In clinical settings, patients treated with NCG displayed stabilization of ammonia levels and improved nitrogen balance .

Case Study: Clinical Use in Organic Acidemias

  • A clinical trial reported significant reductions in ammonia levels among patients receiving NCG, which minimized the need for more aggressive treatments like hemodialysis .

Veterinary Applications

This compound is being investigated for its potential benefits in animal nutrition, particularly in dairy cattle.

Nutritional Supplementation in Dairy Cattle

A study assessed the effects of dietary supplementation with this compound on nutrient digestibility and milk quality in Jersey dairy cows under hypoxic conditions. The results indicated an upward trend in dry matter intake and improved fermentation parameters, although some differences were not statistically significant .

Table 1: Effects of this compound Supplementation on Dairy Cows

ParameterControl GroupNCG GroupStatistical Significance
Dry Matter Intake (DMI)BaselineIncreased trend (p = 0.09)Not significant
Butyric Acid ProportionBaselineDecreased trend (p = 0.08)Not significant

Comparison with Similar Compounds

Table 1: Key Properties of N-Carbamoylglutamic Acid and Analogues

Compound Molecular Formula Molecular Weight (g/mol) Functional Groups Applications/Significance References
N-Carbamoylglutamic Acid C₆H₁₀N₂O₅ 190.15 Carbamoyl, amino, carboxyl Treatment of hyperammonemia
L-Glutamic Acid C₅H₉NO₄ 147.13 Amino, carboxyl Neurotransmitter, food additive
Sodium Glutamate C₅H₈NNaO₄ 169.11 Amino, carboxyl, sodium salt Flavor enhancer (MSG)
Polyglutamic Acid (C₅H₇NO₄)ₙ Variable Polycarboxyl polymer Drug delivery, biodegradable materials
N-Acetyl-L-glutamic Acid C₇H₁₁NO₅ 189.16 Acetyl, amino, carboxyl Intermediate in arginine biosynthesis

Key Comparisons:

Functional Groups and Bioactivity :

  • Unlike L-glutamic acid, N-carbamoylglutamic acid’s carbamoyl group enables direct interaction with CPS1, bypassing the need for NAG synthase. This makes it indispensable in urea cycle disorders .
  • Sodium glutamate lacks the carbamoyl group but retains flavor-enhancing properties due to its ionic form .

Therapeutic vs. Industrial Applications :

  • N-Carbamoylglutamic acid is exclusively therapeutic, whereas polyglutamic acid is utilized industrially for its biodegradability and moisture-retention properties .

Metabolic Pathways :

  • N-Acetyl-L-glutamic acid is a precursor in arginine synthesis, while N-carbamoylglutamic acid directly activates CPS1, highlighting divergent roles in nitrogen metabolism .

Research Findings and Clinical Relevance

  • Efficacy in Hyperammonemia : Clinical trials demonstrate that N-carbamoylglutamic acid reduces plasma ammonia levels by 30–50% within 24 hours in patients with CPS1 deficiency, outperforming traditional ammonia scavengers like sodium benzoate .
  • Comparative Bioavailability : Studies suggest N-carbamoylglutamic acid has superior tissue permeability compared to N-acetylglutamic acid due to its smaller molecular size and neutral charge .
  • Stability : Unlike polyglutamic acid, which degrades rapidly in acidic environments, N-carbamoylglutamic acid remains stable in physiological pH, enhancing its pharmacokinetic profile .

Preparation Methods

Reaction Mechanism and Optimization

The microwave-assisted method involves condensation of sodium glutamate (or glutamic acid) with urea under controlled thermal conditions. The reaction proceeds via nucleophilic attack of the urea carbonyl carbon by the α-amino group of glutamic acid, forming the N-carbamoyl derivative. Key parameters include:

  • Molar ratio : A 1:1.5–5.0 ratio of sodium glutamate to urea ensures excess urea drives the reaction to completion.

  • Solvent selection : Water, ethylene glycol, or n-butanol (0.03–10 mL/mmol) facilitates dissolution and microwave absorption.

  • Temperature and time : Microwave irradiation (500–15,000 W) or conventional heating (100–200°C) for 0.5–10 hours achieves optimal conversion.

Table 1: Representative Conditions and Yields from Microwave/Solvent Synthesis

ExampleSodium Glutamate (g)Urea (g)Molar RatioSolvent (mL)Temp (°C)Time (h)Yield (%)
28505101:1.7300 (H₂O)100–200168.0
35105401:3900 (H₂O)1601.565.3
51701021:1.7400 (H₂O)100–2000.5872.1

Post-reaction, the pH is adjusted to 3–5 using HCl or H₂SO₄ to precipitate NCG, followed by methanol washing and vacuum drying. This method achieves yields of 65–72% with minimal purification steps.

Cyanate-Mediated Synthesis with Lithium Salts

Reaction Pathway and Advantages

The cyanate-based route involves reacting L-glutamic acid with sodium cyanate (NaOCN) in aqueous lithium-containing media. Lithium ions (e.g., LiOH, Li₂CO₃) suppress sodium-associated impurities, enabling direct isolation of high-purity NCG (>99.8%) without recrystallization. The mechanism involves:

  • Formation of lithium-glutamate complex : Enhances nucleophilicity of the α-amino group.

  • Cyanate addition : NaOCN reacts with the activated amino group to form the carbamoyl moiety.

  • Acidification : HCl addition precipitates NCG, while lithium salts remain soluble.

Table 2: Key Parameters for Cyanate-Mediated Synthesis

ParameterOptimal Range
L-Glutamic acid : NaOCN1:0.9–1.2
Lithium compound (mol)0.8–1.2 per mol glutamate
Reaction temperature (°C)20–40
Acidification pH2–3

This method eliminates degradation byproducts like N-carbamoylglutamine , commonly formed in sodium/potassium-based systems.

Comparative Analysis of Synthesis Methods

Efficiency and Scalability

  • Microwave/solvent method :

    • Pros : Low-cost reagents (urea, sodium glutamate), short reaction times (≤1.5 h).

    • Cons : Moderate purity (90–95%), requires pH adjustment and solvent recovery.

  • Cyanate-lithium method :

    • Pros : High purity (>99.8%), no recrystallization needed, suitable for industrial scale.

    • Cons : Higher reagent cost (NaOCN, lithium salts), stringent pH control required.

Environmental and Economic Considerations

  • The microwave method generates aqueous waste containing urea and methanol, necessitating treatment.

  • The cyanate route reduces waste through lithium recycling but requires handling toxic cyanate salts.

Mechanistic Insights and Byproduct Formation

Side Reactions in Urea-Based Synthesis

Prolonged heating (>10 h) or excessive urea (molar ratio >5:1) leads to dimerization of NCG or urea decomposition into ammonia, which reacts with glutamate to form undesired ammonium salts.

Lithium’s Role in Impurity Suppression

Lithium ions stabilize the intermediate carglumic acid lithium salt , preventing sodium-induced epimerization and hydrolysis. This contrasts with sodium/potassium systems, where alkali metals promote degradation at elevated pH .

Q & A

Q. Q1. What are the established analytical methods for characterizing N-carbamoylglutaramic acid, and how do they ensure structural accuracy?

Methodological Answer :

  • Chromatographic techniques (e.g., HPLC, LC-MS) are used to verify purity and detect impurities. Cross-validate results with NMR spectroscopy (e.g., 1^1H, 13^13C) to confirm molecular structure and stereochemistry .
  • Mass spectrometry (HRMS) provides precise molecular weight confirmation, while FTIR validates functional groups like the carbamoyl moiety .
  • Reference standards from institutions like NIST should be used to calibrate instruments and ensure reproducibility .

Q. Q2. How can researchers design a protocol for synthesizing this compound with minimal byproducts?

Methodological Answer :

  • Optimize reaction conditions (pH, temperature, solvent) using Design of Experiments (DoE) to identify critical parameters. For example, glutamic acid carbamoylation requires controlled urea concentration to prevent over-reaction .
  • Monitor reaction progress with in-situ spectroscopy (e.g., Raman) to detect intermediates and adjust conditions dynamically .
  • Validate purity post-synthesis using two orthogonal methods (e.g., HPLC + melting point analysis) to mitigate false positives .

Advanced Research Questions

Q. Q3. How can contradictory spectral data for this compound in literature be resolved?

Methodological Answer :

  • Perform systematic error analysis : Compare sample preparation protocols (e.g., solvent polarity, crystallization methods) across studies. For instance, solvent-induced polymorphism can alter NMR chemical shifts .
  • Use quantum chemical calculations (DFT) to predict NMR or IR spectra and compare with experimental data .
  • Replicate studies using traceable reference materials (e.g., NIST-certified glutamic acid derivatives) to isolate instrumentation biases .

Q. Q4. What strategies are effective for studying the metabolic pathways of this compound in vivo?

Methodological Answer :

  • Use isotopic labeling (13^{13}C or 15^{15}N) to track metabolic flux in model organisms. Combine with LC-MS/MS for high-sensitivity detection of labeled intermediates .
  • Employ knockout models (e.g., CRISPR-edited enzymes) to identify rate-limiting steps in the pathway. Validate with enzyme kinetics assays to measure substrate specificity .
  • Address confounding variables (e.g., gut microbiota interactions) using gnotobiotic models or in vitro cell cultures under controlled conditions .

Q. Q5. How should researchers address reproducibility challenges in enzymatic assays involving this compound?

Methodological Answer :

  • Adhere to MIABib guidelines for reporting enzyme assay conditions (e.g., buffer composition, temperature gradients) to enable cross-lab validation .
  • Pre-treat enzymes with protease inhibitors to prevent degradation during assays. Use internal controls (e.g., spiked substrate analogs) to detect assay interference .
  • Share raw data and protocols via open-access repositories (e.g., Zenodo) to facilitate third-party verification .

Data Analysis & Interpretation

Q. Q6. What statistical approaches are recommended for analyzing dose-response relationships in this compound toxicity studies?

Methodological Answer :

  • Apply non-linear regression models (e.g., Hill equation) to estimate EC50_{50} values. Use bootstrapping to quantify confidence intervals in small sample sizes .
  • Validate assumptions of normality and homogeneity with Shapiro-Wilk and Levene’s tests , respectively. For non-parametric data, use Mann-Whitney U tests .
  • Correct for multiple comparisons (e.g., Bonferroni adjustment ) to reduce Type I errors in high-throughput toxicity screens .

Experimental Design & Validation

Q. Q7. How can researchers optimize crystallization conditions for X-ray diffraction studies of this compound?

Methodological Answer :

  • Screen crystallization kits (e.g., Hampton Research) using vapor diffusion methods. Vary parameters like pH (4.5–7.5) and precipitant concentration (PEG 3350 vs. ammonium sulfate) .
  • Use dynamic light scattering (DLS) to assess particle size distribution before crystallization trials .
  • Validate crystal quality with synchrotron radiation for high-resolution data collection, and cross-check with PXRD to confirm phase purity .

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